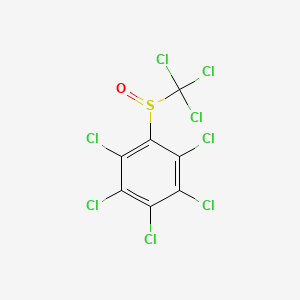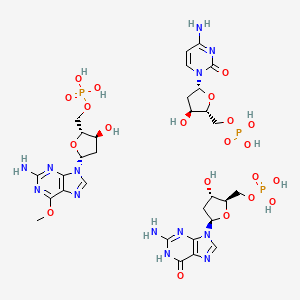
P-m6Gua-dRibf.P-dCyd.P-dGuo
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “P-m6Gua-dRibf.P-dCyd.P-dGuo” is a complex nucleic acid sequence. It consists of modified nucleotides, including 6-methylguanine (m6Gua), deoxycytidine (dCyd), and deoxyguanosine (dGuo). These nucleotides are linked through ribofuranose (Ribf) and phosphate (P) groups, forming a unique structure that plays a significant role in various biological processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “P-m6Gua-dRibf.P-dCyd.P-dGuo” involves multiple steps, starting with the preparation of individual nucleotides. The 6-methylguanine is synthesized through methylation of guanine, while deoxycytidine and deoxyguanosine are obtained through standard nucleoside synthesis methods. These nucleotides are then linked using ribofuranose and phosphate groups under controlled conditions, typically involving phosphoramidite chemistry.
Industrial Production Methods
Industrial production of this compound requires large-scale synthesis techniques. Automated DNA/RNA synthesizers are commonly used to assemble the nucleotides in a precise sequence. The process involves sequential addition of nucleotides, followed by purification steps to ensure the final product’s purity and integrity.
Analyse Chemischer Reaktionen
Types of Reactions
“P-m6Gua-dRibf.P-dCyd.P-dGuo” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized nucleotides.
Reduction: Reduction reactions can modify the nucleotides, particularly affecting the methyl groups.
Substitution: Nucleophilic substitution reactions can occur, replacing certain functional groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like ammonia. The reactions are typically carried out under controlled temperatures and pH to ensure specificity and yield.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, “P-m6Gua-dRibf.P-dCyd.P-dGuo” is used as a model compound to study nucleic acid interactions and modifications. It helps in understanding the chemical behavior of modified nucleotides and their impact on DNA/RNA stability.
Biology
Biologically, this compound is crucial in studying epigenetic modifications. The presence of 6-methylguanine is particularly significant in understanding DNA methylation patterns and their role in gene expression regulation.
Medicine
In medicine, “this compound” is explored for its potential in gene therapy and as a biomarker for certain diseases. Its unique structure allows for targeted interactions with specific DNA/RNA sequences, making it a valuable tool in therapeutic research.
Industry
Industrially, this compound is used in the development of diagnostic tools and biotechnological applications. Its stability and specificity make it suitable for use in various assays and molecular biology techniques.
Wirkmechanismus
The mechanism of action of “P-m6Gua-dRibf.P-dCyd.P-dGuo” involves its interaction with DNA/RNA sequences. The 6-methylguanine modification affects the hydrogen bonding patterns, influencing the overall structure and function of the nucleic acid. This modification can alter gene expression by affecting transcription factor binding and chromatin structure.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
P-m5Cyt-dRibf.P-dAdo.P-dThd: Contains 5-methylcytosine instead of 6-methylguanine.
P-dAdo-dRibf.P-dCyd.P-dGuo: Lacks the methylation on guanine.
P-m7Gua-dRibf.P-dCyd.P-dGuo: Contains 7-methylguanine instead of 6-methylguanine.
Uniqueness
“P-m6Gua-dRibf.P-dCyd.P-dGuo” is unique due to the presence of 6-methylguanine, which significantly impacts its chemical and biological properties. This modification distinguishes it from other nucleic acid sequences and provides unique opportunities for research and application.
Eigenschaften
CAS-Nummer |
76417-82-8 |
|---|---|
Molekularformel |
C30H44N13O21P3 |
Molekulargewicht |
1015.7 g/mol |
IUPAC-Name |
[(2R,3S,5R)-5-(2-amino-6-methoxypurin-9-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C11H16N5O7P.C10H14N5O7P.C9H14N3O7P/c1-21-10-8-9(14-11(12)15-10)16(4-13-8)7-2-5(17)6(23-7)3-22-24(18,19)20;11-10-13-8-7(9(17)14-10)12-3-15(8)6-1-4(16)5(22-6)2-21-23(18,19)20;10-7-1-2-12(9(14)11-7)8-3-5(13)6(19-8)4-18-20(15,16)17/h4-7,17H,2-3H2,1H3,(H2,12,14,15)(H2,18,19,20);3-6,16H,1-2H2,(H2,18,19,20)(H3,11,13,14,17);1-2,5-6,8,13H,3-4H2,(H2,10,11,14)(H2,15,16,17)/t5-,6+,7+;4-,5+,6+;5-,6+,8+/m000/s1 |
InChI-Schlüssel |
ODXPKKCXALMWKL-OVEWBEDXSA-N |
Isomerische SMILES |
COC1=NC(=NC2=C1N=CN2[C@H]3C[C@@H]([C@H](O3)COP(=O)(O)O)O)N.C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)COP(=O)(O)O)O.C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)O)O |
Kanonische SMILES |
COC1=NC(=NC2=C1N=CN2C3CC(C(O3)COP(=O)(O)O)O)N.C1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)(O)O)O.C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



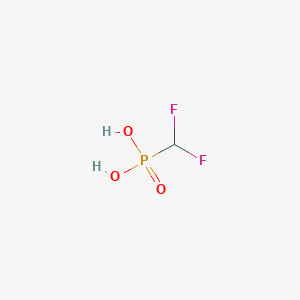

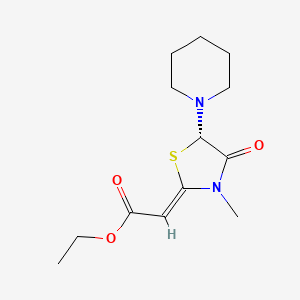
![[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-[4-[4-[3-(dimethylamino)propylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]-2-hydroxyethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B14443184.png)
![N-{2-[Dodecanoyl(2-hydroxyethyl)amino]ethyl}glycine](/img/structure/B14443197.png)

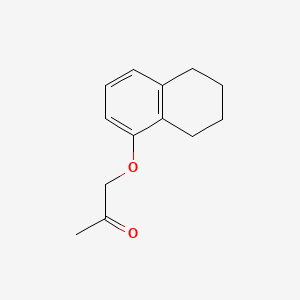
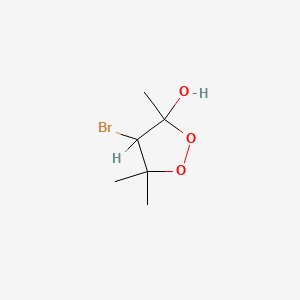
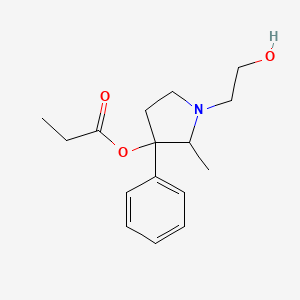
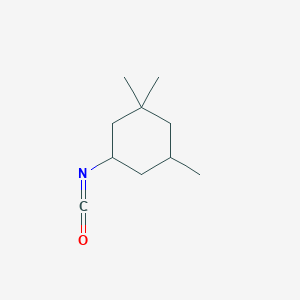
![1-(1H-Imidazol-1-yl)-2-[4-(2-methylpropyl)phenyl]propan-1-one](/img/structure/B14443242.png)

